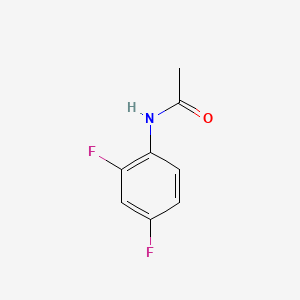

N-(2,4-Difluorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHLPEUHFSHZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192939 | |

| Record name | Acetamide, N-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-36-0 | |

| Record name | N-(2,4-Difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,4-Difluorophenyl)acetamide chemical properties and structure

An In-depth Technical Guide to N-(2,4-Difluorophenyl)acetamide: Properties, Structure, and Applications

Introduction

This compound is a fluorinated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the presence of a difluorinated phenyl ring coupled with an acetamide group, impart unique electronic properties that are highly sought after in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, offering a technical resource for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2',4'-Difluoroacetanilide | [1][2][3] |

| CAS Number | 399-36-0 | [1][2] |

| Molecular Formula | C₈H₇F₂NO | [1][2] |

| Molecular Weight | 171.14 g/mol | [1][2] |

| Appearance | Crystalline powder/solid | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[5] | [5] |

| Stability | Stable under recommended storage conditions.[6] | [6] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is characterized by an acetamide group linked to a 2,4-difluorinated benzene ring. This substitution pattern is critical to its chemical behavior and is confirmed through various spectroscopic techniques.

Structural Analysis

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This electronic influence affects the reactivity of the aromatic ring and the properties of the amide linkage. The planarity of the amide bond and its orientation relative to the aromatic ring are key determinants of the molecule's conformational properties and its ability to participate in intermolecular interactions like hydrogen bonding.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton (N-H) typically appears as a broad singlet, and the methyl group (CH₃) as a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the amide group will appear significantly downfield. The aromatic carbons will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for confirming the substitution pattern.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

-

N-H Stretch: A sharp peak typically observed in the range of 3250-3350 cm⁻¹.

-

C=O Stretch (Amide I): A strong, prominent peak around 1660-1680 cm⁻¹.[8][9]

-

N-H Bend / C-N Stretch (Amide II): A significant peak in the 1520-1550 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight.[1][10] Common fragmentation patterns would involve the loss of the acetyl group or cleavage of the amide bond.

Synthesis and Reactivity

Standard Synthetic Protocol: Acetylation of 2,4-Difluoroaniline

A common and efficient method for synthesizing this compound is the N-acetylation of 2,4-difluoroaniline using acetic anhydride.[11][12]

Experimental Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 2,4-difluoroaniline.

-

Acetylation: Slowly add acetic anhydride to the cooled aniline with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products. Acetic anhydride is an excellent acetylating agent due to the high reactivity of its carbonyl carbons.

-

Reaction Monitoring: Allow the mixture to stir for approximately 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. This step serves two purposes: it quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the solid this compound product, which has low solubility in water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product of high purity.

Chemical Reactivity and Stability

The amide bond in this compound is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. The difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[13]

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[14] The this compound moiety is a valuable pharmacophore and synthetic intermediate for this reason.

Intermediate for Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of more complex bioactive molecules. The acetamide group can be hydrolyzed to yield the parent aniline, or the aromatic ring can undergo further functionalization, making it a versatile starting point for multi-step syntheses. For instance, derivatives are used in the creation of various heterocyclic compounds with potential therapeutic applications.[15][16]

Role in the Development of Enzyme Inhibitors

The structural motif of N-phenylacetamide is found in various enzyme inhibitors. Specifically, derivatives of acetamide have been explored as selective Cyclooxygenase-II (COX-II) inhibitors, which are a major class of anti-inflammatory drugs.[17] The specific 2,4-difluoro substitution pattern can enhance the binding of the molecule to the target enzyme's active site, potentially leading to increased potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[6][18]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[19] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6][13]

References

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)- | C18H17F2N3O2S | CID 619352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. archivepp.com [archivepp.com]

- 18. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of 2',4'-Difluoroacetanilide (CAS Number: 399-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2',4'-Difluoroacetanilide (CAS No. 399-36-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document, designed for researchers and professionals in drug development and chemical synthesis, details the essential physicochemical properties, spectroscopic profile, and safety considerations for this compound. By integrating established analytical techniques with practical insights, this guide serves as an authoritative resource for the verification, handling, and application of 2',4'-Difluoroacetanilide in a laboratory setting.

Introduction: The Significance of 2',4'-Difluoroacetanilide in Chemical Synthesis

2',4'-Difluoroacetanilide, with the chemical formula C₈H₇F₂NO, is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for active pharmaceutical ingredients (APIs) and agrochemicals. Its utility is particularly noted in the development of novel therapeutic agents where fluorine substitution can enhance biological activity and pharmacokinetic profiles.[2] A thorough characterization of this intermediate is paramount to ensure the quality, consistency, and safety of downstream synthetic processes and final products.

Physicochemical Properties and Specifications

A foundational aspect of characterizing any chemical substance is the determination of its physical and chemical properties. These parameters are critical for identification, purity assessment, and establishing appropriate handling and storage conditions.

Table 1: Physicochemical Properties of 2',4'-Difluoroacetanilide

| Property | Value | Source(s) |

| CAS Number | 399-36-0 | [1][3] |

| Molecular Formula | C₈H₇F₂NO | [1][3] |

| Molecular Weight | 171.14 g/mol | [3] |

| Appearance | White to light yellow to purple powder to crystal | |

| Melting Point | 122-124 °C | [3] |

| Boiling Point | 276.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.307 g/cm³ (Predicted) | [3] |

| Purity | ≥ 98% (GC) | |

| Storage Conditions | Store at 2 - 8 °C |

The causality behind these properties is rooted in the molecule's structure. The crystalline solid nature and relatively high melting point are indicative of strong intermolecular forces, likely including hydrogen bonding from the amide group and dipole-dipole interactions enhanced by the electronegative fluorine atoms. The recommended storage at refrigerated temperatures suggests a potential for slow degradation at ambient conditions, a crucial consideration for maintaining long-term sample integrity.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of molecular structure. This section outlines the expected spectroscopic data for 2',4'-Difluoroacetanilide. While publicly available experimental spectra are limited, the following represents a combination of data from closely related structures and theoretical predictions, offering a robust framework for researchers to verify their own analytical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 2',4'-Difluoroacetanilide is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The chemical shifts and coupling patterns are highly informative.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Workflow for acquiring a ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Spectral Data for 2',4'-Difluoroacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Broad Singlet | 1H | NH |

| ~7.9 | Multiplet | 1H | Ar-H |

| ~7.0 | Multiplet | 1H | Ar-H |

| ~6.8 | Multiplet | 1H | Ar-H |

| ~2.2 | Singlet | 3H | CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from similar acetanilide structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to C-F coupling, the signals for the fluorinated aromatic carbons will appear as doublets.

Table 3: Predicted ¹³C NMR Spectral Data for 2',4'-Difluoroacetanilide

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~122 (dd) | Ar-C |

| ~111 (dd) | Ar-C |

| ~104 (dd) | Ar-C |

| ~24 | CH₃ |

Note: The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic of fluorinated aromatic compounds.[4]

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.[5]

Table 4: Predicted ¹⁹F NMR Spectral Data for 2',4'-Difluoroacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -114 | Multiplet | Ar-F |

| ~ -118 | Multiplet | Ar-F |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts are highly sensitive to the molecular environment.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2',4'-Difluoroacetanilide, electron ionization (EI) mass spectrometry is a common technique.

Expected Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

The mass spectrum available from the NIST WebBook confirms the molecular weight of 171.1441.[3][8] The molecular ion peak ([M]⁺˙) at m/z = 171 is expected to be prominent. Key fragment ions would likely include the loss of the acetyl group to give a fragment at m/z = 129, corresponding to the 2,4-difluoroanilino cation, and a fragment at m/z = 43, corresponding to the acetyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2',4'-Difluoroacetanilide will be characterized by absorptions corresponding to the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretches.

Table 5: Characteristic IR Absorption Bands for 2',4'-Difluoroacetanilide

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1670 | C=O stretch (Amide I) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1550 | N-H bend (Amide II) |

| ~1300-1000 | C-F stretch |

Synthesis and Reaction Chemistry

2',4'-Difluoroacetanilide is typically synthesized via the acylation of 2,4-difluoroaniline.[1][9] This reaction involves the treatment of 2,4-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or acid catalyst.

Synthetic Scheme

Caption: Synthesis of 2',4'-Difluoroacetanilide.

Experimental Protocol: Synthesis of 2',4'-Difluoroacetanilide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If using an inert solvent, a base such as triethylamine may be added to neutralize the acetic acid byproduct.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[10]

-

Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a high-purity product.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2',4'-Difluoroacetanilide.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[11]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Applications in Research and Development

The primary application of 2',4'-Difluoroacetanilide is as a crucial intermediate in the synthesis of more complex molecules.

-

Pharmaceuticals: It serves as a precursor for various fluorinated APIs, including anti-inflammatory agents and other therapeutic compounds.

-

Agrochemicals: It is used in the development of herbicides and fungicides where the fluorine atoms can enhance efficacy and environmental persistence.[2]

-

Material Science: The compound is also explored in the creation of advanced materials with enhanced properties.

Conclusion

This technical guide has provided a detailed characterization of 2',4'-Difluoroacetanilide (CAS 399-36-0). By presenting its physicochemical properties, a comprehensive spectroscopic profile, a reliable synthetic protocol, and essential safety information, this document equips researchers and drug development professionals with the necessary knowledge to confidently identify, handle, and utilize this important chemical intermediate. The provided data and protocols are designed to ensure high standards of scientific integrity and to facilitate the advancement of research and development in fields that rely on fluorinated building blocks.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2',4'-Difluoroacetanilide [myskinrecipes.com]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. colorado.edu [colorado.edu]

- 7. biophysics.org [biophysics.org]

- 8. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 10. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-(2,4-Difluorophenyl)acetamide

This guide provides an in-depth analysis of the spectroscopic data for N-(2,4-Difluorophenyl)acetamide, a compound of interest in pharmaceutical and materials science research. The following sections detail the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a holistic understanding of the molecule's structural features.

Introduction

This compound (CAS No. 399-36-0) is a fluorinated aromatic amide.[1] The presence of the difluorophenyl ring and the acetamide group imparts specific chemical properties that are reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide is structured to provide not just the data, but the scientific rationale behind its acquisition and interpretation.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | [2][3] |

| Molecular Weight | 171.14 g/mol | [2][3] |

| CAS Registry Number | 399-36-0 | [2][3] |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR experiments and parameters is dictated by the molecular structure. The presence of fluorine atoms necessitates ¹⁹F NMR, not only to observe the fluorine environments directly but also to understand their coupling to nearby protons and carbons, which provides invaluable connectivity information. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are key diagnostic features for identifying the substitution pattern on the aromatic ring.

B. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is often suitable due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

-

Data Acquisition:

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if needed.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each unique carbon atom.[5] A sufficient number of scans is essential due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A direct observation of the ¹⁹F nucleus is performed. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope.[6]

-

C. Predicted and Representative Spectroscopic Data

¹H NMR (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetamide) | ~2.2 | s | 3H |

| Aromatic H | ~6.8 - 7.0 | m | 2H |

| Aromatic H | ~8.1 - 8.3 | m | 1H |

| NH (Amide) | ~7.5 - 8.5 | br s | 1H |

-

Interpretation: The methyl protons of the acetamide group are expected to appear as a sharp singlet around 2.2 ppm. The aromatic protons will exhibit complex multiplets due to proton-proton and proton-fluorine couplings. The amide proton will likely be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetamide) | ~24 |

| C=O (Amide) | ~168 |

| Aromatic C-H | ~104 - 130 |

| Aromatic C-F & C-N | ~118 - 162 (with C-F coupling) |

-

Interpretation: The carbonyl carbon of the amide will be in the downfield region around 168 ppm. The methyl carbon will be upfield around 24 ppm. The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms. The carbons directly attached to fluorine will exhibit large ¹JCF coupling constants.

¹⁹F NMR (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic F | -110 to -125 |

-

Interpretation: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Expertise & Experience: The Rationale Behind IR Analysis

The IR spectrum of this compound is expected to be dominated by absorptions from the amide functional group (N-H and C=O stretching) and the carbon-fluorine bonds of the aromatic ring. The precise positions of these bands can provide information about hydrogen bonding and the electronic environment of the molecule.

B. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

C. Predicted and Representative Spectroscopic Data

IR Absorption Data (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1400-1000 | Strong | C-F Stretch |

-

Interpretation: The strong absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide. The very strong peak around 1670 cm⁻¹ is the amide I band (primarily C=O stretching). The amide II band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The presence of strong absorptions in the 1400-1000 cm⁻¹ region is indicative of C-F bonds.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

A. Expertise & Experience: The Rationale Behind MS Analysis

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound. The high energy of EI causes fragmentation of the molecule, and the resulting fragmentation pattern serves as a "fingerprint" for the compound. The masses of the fragments can be used to piece together the structure of the parent molecule.

B. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In Electron Ionization (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

C. Spectroscopic Data

Mass Spectrometry Data (EI-MS): [2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 171 | ~40 | [M]⁺• (Molecular Ion) |

| 129 | ~100 | [M - C₂H₂O]⁺• |

| 101 | ~20 | [C₆H₃F₂N]⁺ |

-

Interpretation: The peak at m/z 171 corresponds to the molecular ion, confirming the molecular weight of the compound.[2][3] The base peak at m/z 129 is likely due to the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, a common fragmentation pathway for N-arylacetamides. The peak at m/z 101 could correspond to the further loss of a C₂H₂ fragment.

IV. Visualization & Formatting

A. Molecular Structure

Caption: Molecular structure of this compound.

B. Experimental Workflow

Caption: General workflow for spectroscopic characterization.

C. Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

References

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of N-acetyl-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-2,4-difluoroaniline, also known as N-(2,4-difluorophenyl)acetamide, is a fluorinated aromatic amide of significant interest in medicinal chemistry and drug development. Its structure, which combines an acetamido group with a difluorinated phenyl ring, imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles of parent drug molecules. This technical guide provides a comprehensive overview of the core physical properties of N-acetyl-2,4-difluoroaniline, complete with experimental protocols for their determination and an exploration of the underlying scientific principles.

Core Molecular and Physical Characteristics

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Molecular Identity

-

Chemical Name: this compound

-

Synonyms: N-acetyl-2,4-difluoroaniline, 2',4'-difluoroacetanilide[1]

-

CAS Number: 399-36-0[1]

-

Molecular Formula: C₈H₇F₂NO[1]

-

Molecular Weight: 171.14 g/mol [1]

Physical State and Appearance

At standard temperature and pressure, N-acetyl-2,4-difluoroaniline is a solid. Its appearance can range from a white to an off-white crystalline powder.

Key Physical Properties

The following table summarizes the key physical properties of N-acetyl-2,4-difluoroaniline. It is important to note that experimentally determined values for some of these properties are not widely reported in the literature. In such cases, data for structurally similar compounds are provided for comparative purposes.

| Property | Value | Notes |

| Melting Point | Not explicitly reported. A related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has a melting point of 110-112 °C.[2] | The melting point is a critical indicator of purity. |

| Boiling Point | Not explicitly reported. | Due to its crystalline nature, it is expected to have a relatively high boiling point and may decompose at atmospheric pressure. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetone, and DMSO. | The difluorinated phenyl ring contributes to its lipophilicity. |

Experimental Protocols for Physical Property Determination

The following sections detail the experimental methodologies for determining the key physical properties of N-acetyl-2,4-difluoroaniline. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry N-acetyl-2,4-difluoroaniline is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as the potential for hydrogen bonding, are key factors.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of N-acetyl-2,4-difluoroaniline (e.g., 10 mg) is added to a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be qualitatively described as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Causality Behind Experimental Choices:

-

Range of Solvents: Using a spectrum of solvents provides a comprehensive solubility profile.

-

Vigorous Mixing: Ensures that the system reaches equilibrium, providing an accurate assessment of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-acetyl-2,4-difluoroaniline.

Mass Spectrometry

Principle: Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure.

Expected Fragmentation: The mass spectrum of N-acetyl-2,4-difluoroaniline is expected to show a molecular ion peak [M]⁺ at m/z 171. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) or the entire acetamido group. The NIST WebBook provides a mass spectrum for Acetamide, N-(2,4-difluorophenyl)-.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, coupling constants, and integration values allow for the precise determination of the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorophenyl ring and the methyl protons of the acetyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides information about the functional groups present.

Expected Absorptions:

-

N-H Stretch: A characteristic absorption band for the N-H bond of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band for the carbonyl group of the amide is expected around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption band for the N-H bending vibration is typically observed around 1550 cm⁻¹.

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Conclusion

References

An In-Depth Technical Guide to the Solubility of N-(2,4-Difluorophenyl)acetamide in Common Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful formulation and therapeutic efficacy are built. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall performance.[1][2] This guide provides a comprehensive technical overview of the solubility of N-(2,4-Difluorophenyl)acetamide, a key intermediate and structural motif in various pharmacologically active molecules. By delving into the theoretical underpinnings and providing a robust experimental framework, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess and understand the solubility profile of this compound.

Introduction to this compound: Physicochemical Profile

This compound, with the chemical formula C8H7F2NO, is a fluorinated aromatic amide.[3][4] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its electronic and steric properties, which in turn dictate its intermolecular interactions and, consequently, its solubility in various solvents.

Key Physicochemical Properties:

-

Structure: The molecule consists of an acetamide group linked to a 2,4-difluorophenyl ring. This combination of a polar amide group and a relatively nonpolar difluorophenyl ring suggests a nuanced solubility behavior, with potential for dissolution in a range of solvents.

-

Polarity: The amide group imparts polarity and the capacity for hydrogen bonding, while the difluorophenyl ring contributes to its hydrophobic character. The overall polarity will determine its affinity for polar and nonpolar solvents.

Understanding these intrinsic properties is the first step in predicting and experimentally verifying the solubility of this compound.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[5] This equilibrium is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The choice of solvent is paramount in any solubility study. A selection of solvents with varying polarities provides a comprehensive understanding of the compound's solubility profile. For this guide, we will consider the following common organic solvents, representing a spectrum of polarities:

-

Methanol (Polar, Protic): Capable of hydrogen bonding.

-

Ethanol (Polar, Protic): Similar to methanol but with a slightly larger nonpolar component.

-

Acetone (Polar, Aprotic): Polar but lacks a hydrogen-donating group.

-

Ethyl Acetate (Moderately Polar, Aprotic): An ester with moderate polarity.

-

Dichloromethane (Nonpolar, Aprotic): A common solvent for less polar compounds.

-

Toluene (Nonpolar, Aprotic): An aromatic, nonpolar solvent.

-

Heptane (Nonpolar, Aprotic): A nonpolar aliphatic hydrocarbon.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 5.0 mL) of one of the selected organic solvents.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the organic solvent) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved this compound.[7][8]

3.3.1. HPLC Method Parameters (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV absorbance at a wavelength of maximum absorbance for this compound (determined by UV scan).

3.3.2. Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

3.3.3. Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Determine the peak area for this compound in each sample.

-

Using the equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data

| Solvent | Polarity Index | Solubility at 25 °C ( g/100 mL) | Solubility at 25 °C (mol/L) |

| Heptane | 0.1 | < 0.1 | < 0.006 |

| Toluene | 2.4 | 1.5 | 0.088 |

| Dichloromethane | 3.1 | 5.2 | 0.304 |

| Ethyl Acetate | 4.4 | 10.8 | 0.631 |

| Acetone | 5.1 | 25.3 | 1.478 |

| Ethanol | 5.2 | 15.7 | 0.917 |

| Methanol | 6.6 | 18.9 | 1.104 |

Note: The data presented in this table are illustrative and represent expected trends. Actual experimental values may vary.

Interpretation of Results

The illustrative data suggest that the solubility of this compound is highly dependent on the polarity of the solvent.

-

Low Solubility in Nonpolar Solvents: The very low solubility in heptane is expected, given the significant polarity of the amide group.

-

Moderate Solubility in Aromatic and Halogenated Solvents: Toluene and dichloromethane show moderate solvating power, likely due to interactions with the difluorophenyl ring.

-

High Solubility in Polar Aprotic and Protic Solvents: The highest solubilities are observed in acetone, methanol, and ethanol. This can be attributed to the strong dipole-dipole interactions and, in the case of alcohols, hydrogen bonding between the solvent and the amide functionality of the solute.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in common organic solvents. The proposed shake-flask method, coupled with HPLC analysis, offers a reliable and accurate approach for generating crucial solubility data.

Further studies could explore:

-

Temperature Effects: Investigating the solubility at different temperatures to determine the thermodynamics of dissolution.

-

pH-Solubility Profile: For applications in aqueous systems, determining the solubility as a function of pH would be critical, although this compound is not expected to have ionizable groups in the typical pH range.

-

Polymorphism: Investigating the potential for different crystalline forms (polymorphs) of this compound, as this can significantly impact solubility.

The insights gained from such studies are invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and ensuring the overall success of bringing new pharmaceutical products to market.

References

- 1. rheolution.com [rheolution.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 4. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of N-(2,4-Difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Difluorophenyl)acetamide is a key building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is a fundamental process, typically achieved through the N-acylation of 2,4-difluoroaniline. This guide provides an in-depth examination of the synthesis mechanism, a detailed experimental protocol, and a discussion of the critical process parameters that influence reaction yield and product purity. We explore the causality behind reagent selection and procedural steps, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction: Significance of this compound

This compound, with CAS Registry Number 399-36-0, is an acetamide derivative of significant interest in medicinal and process chemistry.[1][2] The presence of the difluorophenyl moiety makes it a valuable precursor for creating complex molecules with specific biological activities. For instance, the 2,4-difluoroaniline core is a structural component in the synthesis of pharmaceutical agents like the NSAID Diflunisal.[3] Understanding the efficient synthesis of this intermediate is therefore crucial for the development of new chemical entities.

The primary route for its synthesis is the acylation of 2,4-difluoroaniline, a reaction that falls under the broad class of nucleophilic acyl substitution. This guide will focus on the most common and practical laboratory-scale method using acetic anhydride as the acylating agent.

The Core Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds in two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,4-difluoroaniline's amino group acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group is expelled. In the case of acetic anhydride, the leaving group is a resonance-stabilized acetate ion. For acetyl chloride, it is a chloride ion. A final deprotonation step by a base (which can be another molecule of the aniline starting material or a scavenger base like pyridine) yields the stable amide product, this compound.

Caption: General mechanism for the acylation of 2,4-difluoroaniline.

Reagent Selection and Rationale

The choice of reagents is critical for a successful, safe, and efficient synthesis.

| Reagent | Role | Rationale for Selection |

| 2,4-Difluoroaniline | Nucleophilic Substrate | The starting material providing the difluorophenylamine core.[6] |

| Acetic Anhydride | Acetylating Agent | Preferred over acetyl chloride for several reasons: it is less volatile, less corrosive, and the byproduct, acetic acid, is easier to handle than hydrochloric acid.[7] It is a highly effective acylating agent. |

| Pyridine (Optional) | Base/Catalyst | Often included when using acetyl chloride to neutralize the HCl byproduct, driving the reaction to completion.[4][8][9] It can also act as a nucleophilic catalyst.[10] For the more reactive acetic anhydride, it is often not strictly necessary but can accelerate the reaction. |

| Water (for quenching) | Quenching Agent | Used to quench the reaction by hydrolyzing any remaining acetic anhydride and to precipitate the solid product. |

| Ethanol/Water | Recrystallization Solvent | A common solvent system for purifying the crude product. The amide has good solubility in hot ethanol and poor solubility in cold water, allowing for effective purification. |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

4.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (e.g., 5.0 g, 38.7 mmol).

-

In a fume hood, slowly and carefully add acetic anhydride (e.g., 4.4 mL, 4.7 g, 46.5 mmol) to the flask while stirring. The addition is exothermic, and the reaction may proceed spontaneously.

-

Allow the mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4.2. Work-up and Isolation

-

Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.[11]

-

A white precipitate of this compound will form.

-

Continue stirring the slurry in the ice bath for an additional 15-30 minutes to ensure complete precipitation.[12]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove acetic acid and any other water-soluble impurities.

-

Dry the crude product, either air-dried or in a vacuum oven at a low temperature (e.g., 50-60 °C).

4.3. Purification (Recrystallization)

-

Transfer the crude solid to a suitably sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot water until the solution becomes slightly turbid (cloudy).

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Caption: Experimental workflow for the synthesis and purification.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point (MP) | Literature values are typically in the range of 114-118 °C.[13] |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the amide proton (broad singlet, ~7-9 ppm), and aromatic protons (multiplets, ~7-8.5 ppm) are expected.[14] |

| ¹³C NMR | Signals for the methyl carbon, carbonyl carbon, and the distinct aromatic carbons (showing C-F coupling) should be present.[15] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (amide I band, ~1665 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹) are expected.[13] |

| Mass Spectrometry | The molecular ion peak [M]+ corresponding to the molecular weight of 171.14 g/mol should be observed.[1] |

Process Optimization and Troubleshooting

-

Exothermic Reaction: The initial mixing of reagents is exothermic. For larger-scale reactions, controlling the addition rate and providing external cooling is necessary to prevent overheating and potential side reactions.

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or gentle heating (e.g., to 50 °C) can be applied.

-

Low Yield: Poor yields can result from incomplete precipitation or losses during recrystallization. Ensure the quenching step is performed at a low temperature and that the minimum amount of solvent is used for recrystallization.

-

Product Purity: The primary impurity is often unreacted 2,4-difluoroaniline. Thorough washing of the crude product with water and careful recrystallization are key to achieving high purity.

Conclusion

The synthesis of this compound via N-acylation of 2,4-difluoroaniline with acetic anhydride is a robust and efficient method suitable for laboratory and industrial applications. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the experimental parameters of reaction, isolation, and purification, researchers can reliably produce this valuable intermediate with high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful execution of this important chemical transformation.

References

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. byjus.com [byjus.com]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. allen.in [allen.in]

- 9. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 10. brainly.in [brainly.in]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-Difluorophenyl)acetamide

Introduction: The Significance of N-(2,4-Difluorophenyl)acetamide in Medicinal Chemistry

This compound is a valuable synthetic intermediate in the field of drug discovery and development. The presence of the difluorophenyl moiety is a common feature in many biologically active compounds, enhancing properties such as metabolic stability and binding affinity to target proteins. This acetamide serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The straightforward and efficient synthesis of this compound is therefore of considerable interest to researchers in medicinal and organic chemistry.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the acylation of 2,4-difluoroaniline with acetic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and detail the necessary safety precautions and analytical techniques for product characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2,4-difluoroaniline and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[1][2] This initial attack leads to the formation of a tetrahedral intermediate.

The tetrahedral intermediate is unstable and collapses, with the expulsion of a stable leaving group, the acetate anion. The resulting protonated amide then loses a proton, which can be abstracted by the acetate anion byproduct, to yield the final this compound and acetic acid.[3][4] The reaction is generally high-yielding and proceeds readily under mild conditions.

Safety Precautions and Hazard Management

2,4-Difluoroaniline: This compound is a combustible liquid and is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Acetic Anhydride: Acetic anhydride is a flammable liquid and vapor that causes severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[6] All manipulations should be conducted in a fume hood, and appropriate PPE, including a face shield, should be worn. In case of contact, immediately flush the affected area with copious amounts of water. An emergency eyewash and safety shower must be readily accessible.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 2,4-Difluoroaniline | Reagent | Sigma-Aldrich | 367-25-9 | 129.11 | 5.00 g | 1.0 |

| Acetic Anhydride | Reagent | Fisher Scientific | 108-24-7 | 102.09 | 4.35 mL (4.70 g) | 1.2 |

| Deionized Water | - | - | 7732-18-5 | 18.02 | As needed | - |

| Ethanol | Reagent | VWR | 64-17-5 | 46.07 | As needed | - |

| Round-bottom flask (100 mL) | - | - | - | - | 1 | - |

| Magnetic stirrer and stir bar | - | - | - | - | 1 | - |

| Beaker (250 mL) | - | - | - | - | 1 | - |

| Büchner funnel and filter flask | - | - | - | - | 1 set | - |

| Whatman filter paper | - | - | - | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (38.7 mmol, 1.0 eq) of 2,4-difluoroaniline in 20 mL of deionized water.

-

Addition of Acetic Anhydride: While stirring the solution at room temperature, slowly add 4.35 mL (46.5 mmol, 1.2 eq) of acetic anhydride dropwise over a period of 5-10 minutes. The reaction is exothermic, and a white precipitate will begin to form.

-

Reaction Completion: Continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize the precipitation of the product.

-

Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of 20 mL of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.

-

Drying: Dry the product on the filter paper by drawing air through it for 15-20 minutes. For complete drying, the product can be placed in a desiccator under vacuum overnight.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Purification and Characterization

The crude product can be further purified by recrystallization to obtain a high-purity solid.

Purification by Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[7]

-

Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No: 399-36-0, Molecular Weight: 171.14 g/mol ) can be confirmed by the following analytical techniques.[1][8]

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The product should appear as a single spot with a distinct Rf value compared to the starting material.

-

Melting Point: The purified this compound should have a sharp melting point. The literature value for the analogous N-(4-fluorophenyl)acetamide is 152 °C, and a similar range is expected.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide functional group.

-

N-H stretch: A sharp peak around 3300-3250 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption in the region of 1680-1640 cm⁻¹.[10]

-

N-H bend (Amide II band): A peak around 1550-1510 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the chemical environment of the protons in the molecule. The expected chemical shifts (in ppm, δ) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are as follows:

-

-CH₃ (acetyl group): A singlet at approximately 2.1-2.2 ppm.

-

Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm due to H-H and H-F coupling.

-

N-H (amide proton): A broad singlet that can appear over a wide range (typically 7.5-9.5 ppm), and its chemical shift is concentration and solvent-dependent.[11]

-

Expected Yield

Based on similar acylation reactions of anilines, a yield of 80-95% of the purified product can be expected.[12]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound using acetic anhydride. The procedure is straightforward, high-yielding, and utilizes readily available reagents. The provided safety information and characterization guidelines will ensure the safe and successful execution of this synthesis for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)- | C18H17F2N3O2S | CID 619352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Home Page [chem.ualberta.ca]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Recrystallization [sites.pitt.edu]

- 8. US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents [patents.google.com]

- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols for Alternative Acetylating Agents in the Synthesis of N-(2,4-difluorophenyl)acetamide

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of alternative acetylating agents for the synthesis of N-(2,4-difluorophenyl)acetamide from 2,4-difluoroaniline. Moving beyond the conventional use of acetic anhydride and acetyl chloride, this document delves into milder, more selective, and environmentally benign methodologies. Each alternative is presented with a thorough discussion of its mechanistic underpinnings, practical advantages, and limitations. Detailed, step-by-step protocols are provided for each method, ensuring reproducibility and immediate applicability in a laboratory setting. Comparative data is summarized in tabular format for ease of reference, and key reaction pathways are visualized using diagrams to enhance understanding. This guide is intended to serve as a practical resource for chemists seeking to optimize the synthesis of this key pharmaceutical intermediate.

Introduction: The Significance of this compound and the Quest for Superior Acetylating Agents

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds. The acetylation of the parent amine, 2,4-difluoroaniline, is a fundamental transformation that serves multiple purposes, including the protection of the amino group to modulate its reactivity in subsequent electrophilic aromatic substitution reactions.[1][2][3] While acetic anhydride and acetyl chloride are the traditional reagents for this purpose, their use is not without drawbacks. Acetic anhydride is a lachrymator and its use is regulated in some regions due to its application in illicit drug manufacturing.[4] Acetyl chloride is highly corrosive, moisture-sensitive, and reacts vigorously, producing corrosive hydrogen chloride (HCl) gas as a byproduct.[5][6]

These limitations have spurred the development of alternative acetylating agents that offer milder reaction conditions, improved chemoselectivity, greater functional group tolerance, and a more favorable environmental profile. This application note explores several promising alternatives, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Greener and Milder Acetylation with Acetic Acid

The use of acetic acid as an acetylating agent represents a significant step towards greener chemistry. It is inexpensive, readily available, and the only byproduct of the reaction is water, leading to 100% atom economy.[7][8] However, the reaction of an amine with a carboxylic acid to form an amide is a reversible and often slow process.[5] To overcome this, various catalytic systems have been developed to enhance the electrophilicity of the carbonyl carbon in acetic acid, thereby facilitating the nucleophilic attack by the aniline.

Mechanism of Acid-Catalyzed Acetylation

In the presence of a Brønsted or Lewis acid catalyst, the carbonyl oxygen of acetic acid is protonated or coordinated, respectively. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline. The subsequent tetrahedral intermediate then collapses, eliminating a molecule of water to form the desired amide.

Caption: Mechanism of acid-catalyzed acetylation of 2,4-difluoroaniline with acetic acid.

Protocol: Magnesium Sulfate-Catalyzed Acetylation

This protocol utilizes the benign and inexpensive Lewis acid catalyst, magnesium sulfate, in glacial acetic acid.[7][9]

Materials:

-

2,4-Difluoroaniline

-

Glacial Acetic Acid

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2,4-difluoroaniline (1.0 mmol).

-

Add glacial acetic acid (3.0 mL) and magnesium sulfate heptahydrate (0.2 mmol).

-

Heat the reaction mixture at 118°C for 90 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 30 mL of ice-cold water with vigorous stirring.

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from 50% ethanol to obtain pure, shining crystals.

Acetonitrile as a Dual-Role Reagent: Solvent and Acetyl Source

A novel and efficient approach to N-acetylation involves the use of acetonitrile as both the solvent and the source of the acetyl group.[10][11] This method often employs a catalyst to facilitate the reaction and can be accelerated using microwave irradiation.

Mechanistic Insight

The proposed mechanism involves the in-situ generation of a reactive acetylating species from acetonitrile. For instance, with a catalyst like trimethylsilyl iodide (TMSI), acetonitrile is activated to form an N-silylnitrilium ion, which is a potent electrophile. This intermediate readily reacts with the nucleophilic aniline to form the corresponding acetamide.

Caption: Proposed mechanism for the acetylation of 2,4-difluoroaniline using acetonitrile.

Protocol: Microwave-Assisted Acetylation with Acetonitrile

This protocol utilizes microwave irradiation to accelerate the reaction, providing a rapid and efficient synthesis.[11]

Materials:

-

2,4-Difluoroaniline

-

Acetonitrile

-

Trimethylsilyl iodide (TMSI) or another suitable catalyst

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2,4-difluoroaniline (1.0 mmol) and acetonitrile (5 mL).

-

Add a catalytic amount of trimethylsilyl iodide (e.g., 0.1 mmol).

-

Seal the vessel and place it in the microwave reactor.

-